

"LC-MS/MS method for Tridecanedioyl-CoA quantification"

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Compound of Interest

Compound Name: Tridecanedioyl-CoA

Cat. No.: B15545573

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An LC-MS/MS method for the sensitive and specific quantification of **Tridecanedioyl-CoA** is critical for researchers and scientists in the fields of metabolic research and drug development. This application note provides a detailed protocol for the analysis of **Tridecanedioyl-CoA** in biological matrices, leveraging the common fragmentation patterns of acyl-CoAs.

Application Note

Introduction

Tridecanedioyl-CoA is a long-chain dicarboxylic acyl-Coenzyme A ester. The quantification of specific acyl-CoAs is essential for understanding cellular metabolism and the pathophysiology of various metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate measurement of low-abundance acyl-CoAs in complex biological samples.^[1] This method is based on a robust sample preparation procedure and optimized LC-MS/MS parameters for the targeted analysis of **Tridecanedioyl-CoA**.

Principle of the Method

The method employs a sample preparation step to extract acyl-CoAs and remove proteins.^[2] The extract is then subjected to liquid chromatography for the separation of **Tridecanedioyl-CoA** from other analytes. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the specific fragmentation of the **Tridecanedioyl-CoA** precursor ion into

characteristic product ions. A common fragmentation pattern for all acyl-CoA species involves the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

1. Sample Preparation (Protein Precipitation and Extraction)

This protocol is adapted from methods using sulfosalicylic acid (SSA) for deproteinization, which has been shown to be effective for the extraction of acyl-CoAs without the need for solid-phase extraction.[\[2\]](#)[\[7\]](#)

- Materials:
 - 5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold.
 - Internal Standard (IS) solution (e.g., C17-CoA, 1 μ M in water).
 - Biological sample (e.g., tissue homogenate, cell lysate).
 - Microcentrifuge tubes.
 - Centrifuge capable of 4°C and >15,000 x g.
- Procedure:
 - To 100 μ L of biological sample in a microcentrifuge tube, add 10 μ L of the internal standard solution.
 - Add 400 μ L of ice-cold 5% SSA.
 - Vortex vigorously for 30 seconds.
 - Incubate on ice for 10 minutes to allow for complete protein precipitation.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Liquid Chromatography Parameters:
 - Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient:

Time (min)	%B
0.0	2
2.0	2
10.0	98
12.0	98
12.1	2

| 15.0 | 2 |

- Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 10 µL.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Gas Flow Rates: Optimized for the specific instrument.
- MRM Transitions: The precursor ion (Q1) for **Tridecanedioyl-CoA** is its $[M+H]^+$. The product ion (Q3) is derived from the characteristic neutral loss of 507 Da.[\[3\]](#)[\[4\]](#)

Data Presentation

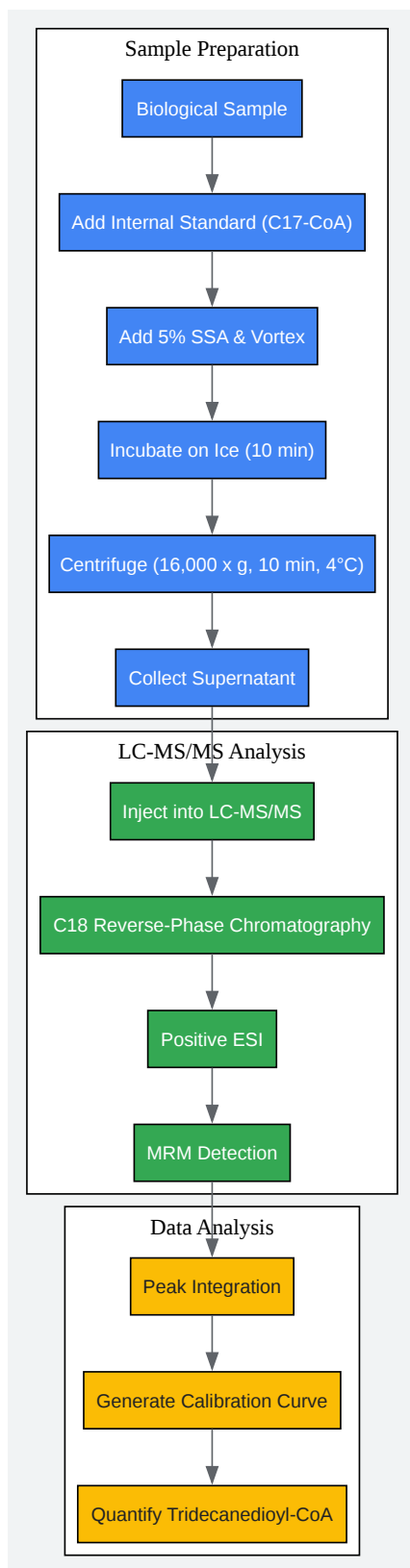
Table 1: Calculated MRM Transitions for **Tridecanedioyl-CoA** and a Suggested Internal Standard.

Analyte	Formula	Molecular Weight	Precursor Ion (Q1) $[M+H]^+$	Product Ion (Q3) $[M-507+H]^+$	Collision Energy (eV)
Tridecanedioyl-CoA	C34H60N7O18P3S	1011.88	1012.9	505.9	To be optimized
C17-CoA (Internal Standard)	C38H68N7O17P3S	1035.98	1037.0	530.0	To be optimized

Table 2: Example Calibration Curve Data for **Tridecanedioyl-CoA**.

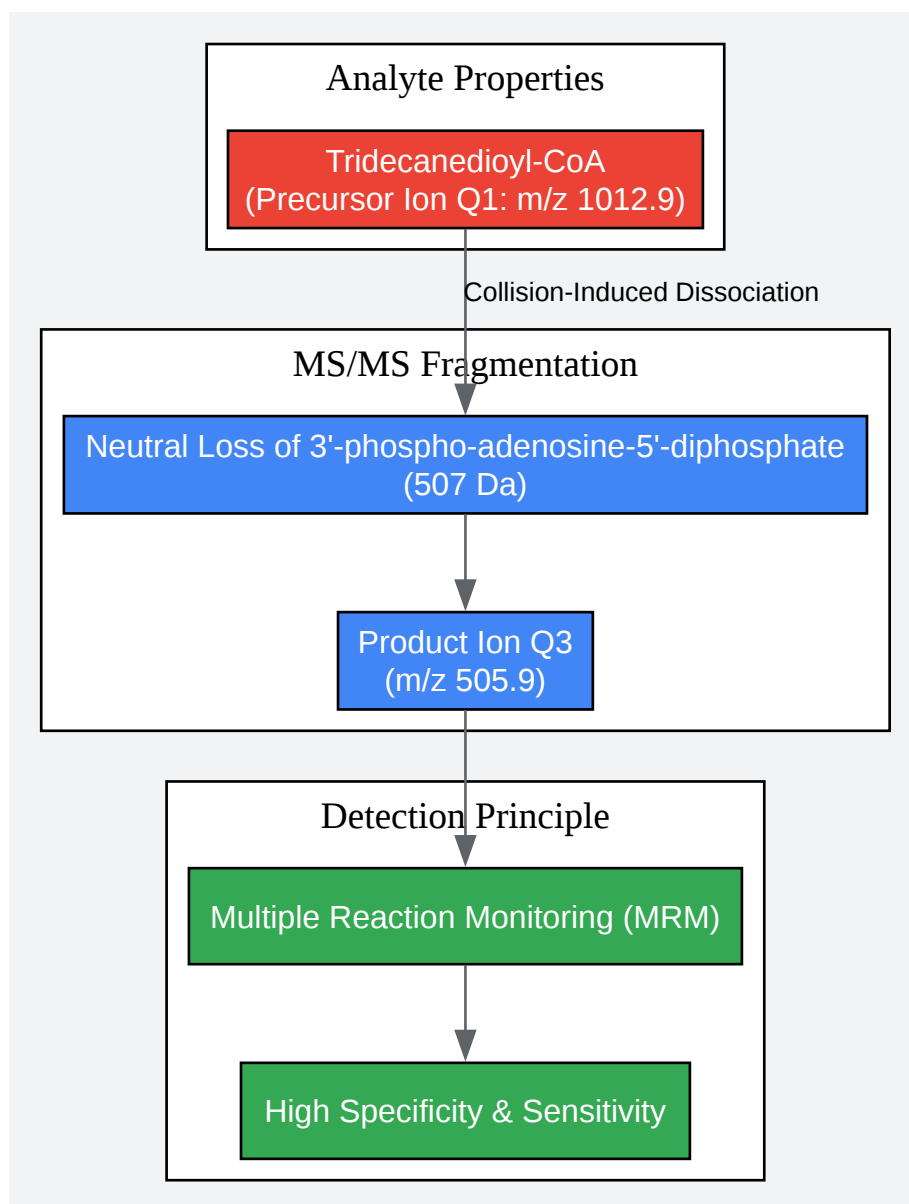
Concentration (nM)	Peak Area Ratio (Analyte/IS)
1	Value
5	Value
10	Value
50	Value
100	Value
500	Value
1000	Value

Visualizations



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Caption: Experimental workflow for **Tridecanedioyl-CoA** quantification.



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References

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